4-Bromo-2-iodobenzoic acid
Overview
Description
4-Bromo-2-iodobenzoic acid is a chemical compound with the molecular formula C7H4BrIO2 and a molecular weight of 326.92 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-iodobenzoic acid consists of a benzene ring substituted with a bromine atom, an iodine atom, and a carboxylic acid group . It contains a total of 15 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
4-Bromo-2-iodobenzoic acid is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Reactions:
- 4-Bromo-2-iodobenzoic acid is used in catalyst-free P-C coupling reactions with secondary phosphine oxides under microwave irradiation, producing phosphinoylbenzoic acids and ethyl esters in yields of 59–82% (Jablonkai & Keglevich, 2015).
Environmental Biodegradation Studies:
- The compound's involvement in metabolic pathways was observed in Alcaligenes denitrificans NTB-1, where it was used as a carbon and energy source, undergoing hydrolytic dehalogenation to form 4-hydroxybenzoate (van den Tweel, Kok & de Bont, 1987).
Organic Compound Synthesis:
- Research shows the synthesis of aromatic constituents of calichemicin antibiotics, involving polysubstituted aromatic carboxylic acids derived from 4-Bromo-2-iodobenzoic acid (Laak & Scharf, 1989).
Thermodynamic Studies:
- Studies on the thermodynamic properties of iodobenzoic acid isomers, including 4-iodobenzoic acid, reveal details about their sublimation enthalpy, vapor pressures, and enthalpies of fusion (Tan & Sabbah, 1994).
Chemical Analysis and Property Evaluation:
- A critical evaluation of thermodynamic properties of halobenzoic acids, including 4-Bromo-2-iodobenzoic acid, was conducted using computational chemistry methods and experimental data to assess enthalpies of combustion, sublimation, and fusion (Chirico et al., 2017).
Safety And Hazards
4-Bromo-2-iodobenzoic acid is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNKVVLDGGRVFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597987 | |
Record name | 4-Bromo-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-iodobenzoic acid | |
CAS RN |
1133123-02-0 | |
Record name | 4-Bromo-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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